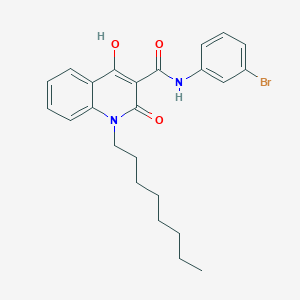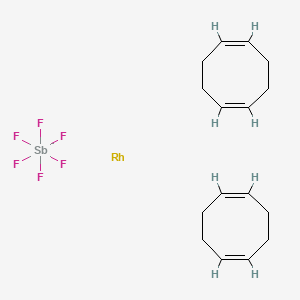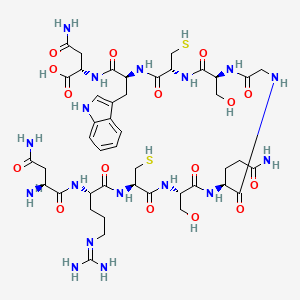molybdenum(VI) CAS No. 126949-60-8](/img/structure/B12053303.png)
Dichlorobis[(2,6-diisopropylphenyl)imido](1,2-dimethoxyethane)molybdenum(VI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is a complex organometallic compound with the molecular formula C28H44Cl2MoN2O2 and a molecular weight of 607.51 g/mol . This compound is known for its role as a catalyst in various organic synthesis reactions, particularly in the activation of C-H bonds, oxidation reactions, and the formation of carbon-nitrogen bonds .
準備方法
Synthetic Routes and Reaction Conditions
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is synthesized through the reaction of 1,2-dimethoxyethane and molybdenum dichloride (MoCl2) with 2,6-diisopropylphenylamine . The reaction typically takes place under an inert atmosphere at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of this compound in a laboratory setting involves careful control of reaction conditions, including temperature, pressure, and the use of an inert atmosphere to prevent oxidation and contamination .
化学反応の分析
Types of Reactions
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) undergoes several types of chemical reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions, facilitating the conversion of substrates to their oxidized forms.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions where ligands are replaced by other chemical groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and organic peroxides, as well as reducing agents such as sodium borohydride. Reactions typically occur under controlled temperatures and inert atmospheres to maintain the stability of the compound .
Major Products Formed
The major products formed from reactions involving Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) depend on the specific reaction type. For example, in oxidation reactions, the products are often oxidized organic compounds, while in substitution reactions, the products include new organometallic complexes .
科学的研究の応用
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) has several scientific research applications:
Biology: Research into its potential biological applications is ongoing, particularly in the development of new pharmaceuticals and bioactive compounds.
Medicine: Its role in catalyzing specific reactions makes it a candidate for use in the synthesis of medicinal compounds.
作用機序
The mechanism by which Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) exerts its catalytic effects involves the activation of substrates through coordination to the molybdenum center. This coordination facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. The molecular targets and pathways involved include the activation of C-H bonds and the formation of carbon-nitrogen bonds .
類似化合物との比較
Similar Compounds
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(IV): A similar compound with a lower oxidation state of molybdenum.
Dichlorobis(2,6-diisopropylphenyl)imidotungsten(VI): A tungsten analog with similar catalytic properties.
Dichlorobis(2,6-diisopropylphenyl)imidorhenium(VI): A rhenium analog used in similar catalytic applications.
Uniqueness
Dichlorobis(2,6-diisopropylphenyl)imidomolybdenum(VI) is unique due to its high catalytic efficiency and selectivity in organic synthesis reactions. Its ability to activate C-H bonds and facilitate carbon-nitrogen bond formation makes it a valuable tool in both academic research and industrial applications .
特性
CAS番号 |
126949-60-8 |
|---|---|
分子式 |
C28H44Cl2MoN2O2 |
分子量 |
607.5 g/mol |
IUPAC名 |
dichloro-bis[[2,6-di(propan-2-yl)phenyl]imino]molybdenum;1,2-dimethoxyethane |
InChI |
InChI=1S/2C12H17N.C4H10O2.2ClH.Mo/c2*1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-5-3-4-6-2;;;/h2*5-9H,1-4H3;3-4H2,1-2H3;2*1H;/q;;;;;+2/p-2 |
InChIキー |
HYZBNVVVUKPSEN-UHFFFAOYSA-L |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo](=NC2=C(C=CC=C2C(C)C)C(C)C)(Cl)Cl.COCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-6-benzyl-4-(3,4-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12053221.png)



![2-({5-[(5-{[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053238.png)
![4-hydroxy-1-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12053246.png)
![8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12053250.png)



![(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12053274.png)
![(4S)-4-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-5-[(2-methylpropan-2-yl)oxy]-5-oxo(1,2,3,4,5-13C5)pentanoic acid](/img/structure/B12053279.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B12053296.png)
